molecular formula C15H22O4 B15361137 HZ3X3Wde28 CAS No. 333316-12-4

HZ3X3Wde28

Cat. No.: B15361137
CAS No.: 333316-12-4
M. Wt: 266.33 g/mol
InChI Key: RTXODTOQINKROX-HNNXBMFYSA-N
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Description

HZ3X3Wde28 (CAS No. 328956-61-2) is an organoboron compound with the chemical formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol. Key properties include:

  • Solubility: 1.01 mg/ml (water), 1.71 mg/ml (ethanol), and 1.15 mg/ml (ethyl acetate) .
  • Hazard Profile: Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
  • Synthesis: Produced via a palladium-catalyzed reaction involving (3-chloro-5-fluorophenyl)boronic acid, tris(dibenzylideneacetone)dipalladium(0), and tricyclohexylphosphine in N,N-dimethylformamide (DMF) at 60°C under inert conditions .

Properties

CAS No.

333316-12-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2R)-2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane

InChI

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/t15-/m0/s1

InChI Key

RTXODTOQINKROX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)OCCOCC1=CC=C(C=C1)OC[C@H]2CO2

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analog: Compound A (CAS No. 328956-XX-XX)

For example, replacing the chlorine or fluorine substituents with bromine or methyl groups could alter reactivity and solubility.

Key Differences:
  • Functional Groups : Substitutions may reduce respiratory hazards (H335) but increase lipophilicity.
  • Synthetic Complexity : Modified analogs may require alternative catalysts (e.g., nickel instead of palladium) or solvents.

Functional Analog: Compound B (CAS No. 6007-85-8)

Compound B (C₆H₂O₃S, MW: 154.14 g/mol) shares functional similarities as a sulfone-containing heterocyclic compound used in pharmaceuticals and materials science .

Comparative Properties:
Property HZ3X3Wde28 Compound B
Molecular Formula C₆H₅BClFO₂ C₆H₂O₃S
Molecular Weight 174.37 g/mol 154.14 g/mol
Water Solubility 1.01 mg/ml 2.58 mg/ml
Ethanol Solubility 1.71 mg/ml 1.34 mg/ml
Hazards H315-H319-H335 H315-H319
Synthesis Conditions Pd catalyst, DMF, 60°C THF, CDI reagent, ambient
Research Findings:

Solubility: Compound B’s higher water solubility (2.58 mg/ml vs. 1.01 mg/ml) makes it preferable for aqueous formulations, whereas this compound’s ethanol compatibility suits lipid-based delivery systems .

Hazards : Both compounds share skin/eye irritation risks, but this compound’s H335 warning necessitates stricter respiratory protection .

Applications : this compound’s boron moiety enables Suzuki-Miyaura cross-coupling reactions in organic synthesis, while Compound B’s sulfone group is critical in polymer stabilization .

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